N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide
Description
N'-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by a central ethanediamide scaffold. Key structural features include:
- Benzenesulfonyl-piperidin-2-yl ethyl group: A piperidine ring substituted at the 1-position with a benzenesulfonyl group and connected via an ethyl chain to the ethanediamide moiety.
- Furan-2-ylmethyl group: A furan ring attached to the ethanediamide nitrogen via a methyl linker.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c24-19(20(25)22-15-17-8-6-14-28-17)21-12-11-16-7-4-5-13-23(16)29(26,27)18-9-2-1-3-10-18/h1-3,6,8-10,14,16H,4-5,7,11-13,15H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQYRXFBLTYJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the piperidine ring is often prepared via the hydrogenation of pyridine derivatives. The final step involves the coupling of these intermediates with oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Piperidines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, while the piperidine ring can modulate neurotransmitter activity. The phenylsulfonyl group enhances the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The table below highlights structural similarities and differences with related compounds:
Key Observations:
Core Scaffolds: The target compound and W-15 both incorporate sulfonamide-piperidine motifs, but W-15 lacks the ethanediamide group and instead features a phenylethyl substituent . The furan group in the target compound is structurally distinct from ranitidine’s dimethylaminomethylfuran, which is critical for H2-receptor antagonism .
W-15’s chlorophenyl group enhances electron-withdrawing properties, which may influence receptor binding compared to the target compound’s benzenesulfonyl group .
Synthetic Routes :
- The benzenesulfonyl group in the target compound likely derives from tosyl substitution reactions , as seen in the synthesis of azido-sulfonamides (e.g., ) .
- Coupling of the ethanediamide moiety may involve amide bond formation analogous to methods used in for compound 19 .
Pharmacological Implications (Inferred from Structural Analogues)
- W-15 and W-18 : These sulfonamide-piperidine derivatives exhibit opioid-like activity due to structural mimicry of fentanyl’s phenylethyl-piperidine core . The target compound’s benzenesulfonyl-piperidine group may confer similar interactions, though this requires experimental validation.
Analytical Characterization
- Chromatography : Reverse-phase HPLC (as used for ranitidine in ) could separate the target compound from impurities, leveraging its sulfonamide and furan groups for retention .
- Spectroscopy : 1H/13C NMR (e.g., ) would confirm the piperidine ring conformation and substituent positions, while IR could validate sulfonamide (S=O) and amide (C=O) bonds .
Biological Activity
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide is a synthetic compound with a unique structural profile, characterized by a piperidine ring and various functional groups, including amide and sulfonamide moieties. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound is believed to involve interactions with specific receptors and enzymes in the body. The presence of both amide and sulfonamide groups allows for diverse chemical reactivity, potentially leading to varied pharmacological effects.
Research indicates that compounds with similar structures often exhibit significant binding affinity to neurotransmitter receptors, which can influence central nervous system (CNS) activity and anti-inflammatory responses. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to study these interactions quantitatively .
Biological Activity Studies
Recent studies have focused on evaluating the cytotoxicity and selectivity of this compound against various cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting tumor growth while sparing normal cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HL-60 Leukemia | 15 | 5 |
| Compound B | HSC-3 Oral Carcinoma | 20 | 4 |
| N'-Compound | A549 Lung Carcinoma | 25 | 3 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Case Studies
A notable study evaluated the compound's effects on HL-60 promyelocytic leukemia cells, where it was observed that doses led to DNA fragmentation and activation of caspase pathways, indicating apoptosis . These findings suggest that this compound may serve as a potential therapeutic agent in oncology.
Pharmacological Applications
The dual role of this compound as both a CNS agent and an anti-inflammatory drug opens avenues for its application in treating conditions such as neuropathic pain and inflammatory diseases. The unique combination of structural features allows for targeted modulation of biological pathways involved in these conditions.
Q & A
Q. What are the recommended synthetic routes for N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide, and what critical parameters influence yield?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine core. Key steps include:
- Benzenesulfonyl group attachment : Reacting piperidine derivatives with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Ethanediamide linkage formation : Coupling the sulfonylated piperidine intermediate with furan-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the final product (>95% purity). Yield optimization depends on stoichiometric ratios, reaction temperature (typically 0–25°C), and solvent polarity .
Q. How should researchers characterize this compound to confirm structural integrity?
Standard analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify piperidine ring conformation, sulfonyl group integration, and furan methylene protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Enzyme inhibition assays : Test against cholinesterases (AChE/BChE) due to structural similarity to piperidine-based modulators .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
- Receptor binding studies : Radioligand displacement assays for opioid or serotonin receptors, given the compound’s amide and aryl motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal assay validation : Combine enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies in in vitro vs. in vivo results .
- Structural analogs : Synthesize derivatives (e.g., replacing benzenesulfonyl with tosyl groups) to isolate pharmacophoric contributions .
Q. What computational strategies are effective for predicting binding modes and SAR?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with AChE (PDB: 4EY7) or opioid receptors (PDB: 6DDF) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and piperidine ring torsion angles to predict activity cliffs .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ethanediamide linker in aqueous vs. membrane environments .
Q. What methodologies optimize scale-up synthesis while minimizing impurities?
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for sulfonylation and amide coupling steps, reducing side products .
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction time, catalyst loading (e.g., Pd for cross-coupling), and solvent systems .
- In-line PAT tools : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How can researchers address solubility challenges in formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
